2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone
Description
2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone is a fluorinated acetophenone derivative characterized by a trifluoromethyl ketone group attached to a 5-methoxy-substituted thiophene ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in pharmaceutical and agrochemical research . The 5-methoxy-thiophene moiety introduces unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C7H5F3O2S |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methoxythiophen-2-yl)ethanone |
InChI |
InChI=1S/C7H5F3O2S/c1-12-5-3-2-4(13-5)6(11)7(8,9)10/h2-3H,1H3 |
InChI Key |
XDIRNGDTKXDFPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone typically involves the reaction of 5-methoxythiophene-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxythiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone with structurally related trifluoroethanone derivatives, emphasizing substituent effects, physical properties, and synthetic yields:
Key Observations:
Substituent Effects on Reactivity :
- Triazole derivatives (e.g., 2a, 2b) exhibit high synthetic yields (>80%) due to regioselective cyclization . The 5-methoxythiophene analog may require tailored conditions for optimal regiochemistry.
- Methoxy groups in the para position (2b) improve solubility compared to ortho-substituted analogs (e.g., 2-methoxyphenyl in ), which may sterically hinder reactions.
Physical Properties: Thiophene-containing compounds (e.g., the target molecule) likely exhibit lower melting points than rigid aromatic systems (e.g., quinoline derivatives) due to reduced crystallinity . The trifluoromethyl group consistently enhances lipophilicity, critical for membrane permeability in drug design .
Biological Relevance: Isoquinoline derivatives (e.g., ) demonstrate anticancer activity attributed to hydrophobic trifluoromethyl interactions. Fluorine substituents (e.g., in ) improve metabolic stability and bioavailability, suggesting the target compound’s 5-methoxy-thiophene could synergize with trifluoromethyl for enhanced pharmacokinetics.
Biological Activity
2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone, with CAS number 24124-02-5, is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C7H5F3OS2
- Molecular Weight : 226.23 g/mol
- Structure : The trifluoromethyl group contributes to the compound's lipophilicity and may enhance its biological interactions.
Mechanisms of Biological Activity
The biological activity of 2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, potentially influencing synaptic transmission.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activities, which could protect cells from oxidative stress.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
-
Neuroprotective Effects :
- A study examined the effects of 2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and increased viability compared to control groups. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels.
(Data derived from experimental results indicating protective effects against oxidative stress)Treatment Group Cell Viability (%) ROS Levels (µM) Control 45 15 Compound (10 µM) 75 8 Compound (50 µM) 85 5 -
Antimicrobial Activity :
- Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The results showed that it exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
(Antimicrobial activity results demonstrating effectiveness against specific strains)Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Bacillus subtilis 64 Escherichia coli >128 -
Cytotoxicity Assays :
- Cytotoxicity assays performed on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined for various cancer cell lines.
(Cytotoxicity data showing potential as an anticancer agent)Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
